Cas no 2772046-20-3 ((3R)-5,5-Difluoro-piperidin-3-ol hydrochloride)

(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride 化学的及び物理的性質
名前と識別子
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- (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride
- AT28807
- 2772046-20-3
- (R)-5,5-Difluoropiperidin-3-ol hydrochloride
- (3R)-5,5-DIFLUOROPIPERIDIN-3-OL HCL
-
- インチ: 1S/C5H9F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m1./s1
- InChIKey: ORZOEWZVRCZMAK-PGMHMLKASA-N
- SMILES: Cl.FC1(CNC[C@@H](C1)O)F
計算された属性
- 精确分子量: 173.0418980g/mol
- 同位素质量: 173.0418980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 107
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1130386-1g |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 1g |
$3000 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130386-5g |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 5g |
$11115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130386-500mg |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 500mg |
$1990 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130386-500mg |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 500mg |
$1990 | 2025-02-20 | |
eNovation Chemicals LLC | Y1130386-100mg |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 100mg |
$780 | 2025-02-28 | |
eNovation Chemicals LLC | Y1130386-5g |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 5g |
$11115 | 2025-02-28 | |
eNovation Chemicals LLC | Y1130386-100mg |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 100mg |
$780 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130386-250mg |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 250mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130386-50mg |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 50mg |
$555 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130386-50mg |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride |
2772046-20-3 | 95% | 50mg |
$555 | 2025-02-20 |
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
(3R)-5,5-Difluoro-piperidin-3-ol hydrochlorideに関する追加情報
Introduction to (3R)-5,5-Difluoro-piperidin-3-ol Hydrochloride (CAS No. 2772046-20-3)
(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride is a significant compound in the field of pharmaceutical chemistry, renowned for its unique structural and functional properties. This compound, identified by its CAS number 2772046-20-3, has garnered considerable attention due to its potential applications in drug development, particularly in the synthesis of bioactive molecules. The presence of fluorine atoms and the specific stereochemistry of the piperidine ring contribute to its distinct chemical behavior, making it a valuable candidate for various medicinal chemistry investigations.
The< strong>fluorine substituents at the 5-position of the piperidine ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine atoms are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall pharmacological profile of drug candidates. In recent years, there has been a surge in research focusing on fluorinated heterocycles due to their promising therapeutic applications.
One of the most compelling aspects of (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride is its stereochemical configuration. The (3R) absolute configuration at the piperidine nitrogen provides a specific three-dimensional arrangement that can critically affect interactions with biological receptors. This stereochemical precision is essential in medicinal chemistry, where even minor changes in molecular geometry can lead to significant differences in efficacy and selectivity. The compound's chiral center makes it an attractive scaffold for developing enantiomerically pure drugs, which are often required to minimize side effects and maximize therapeutic benefits.
In recent years, advancements in synthetic methodologies have enabled the efficient preparation of complex fluorinated piperidine derivatives like (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. These synthetic strategies often involve transition-metal-catalyzed reactions, asymmetric hydrogenation, and fluorination techniques that allow for precise control over regioselectivity and stereoselectivity. Such methodologies have opened new avenues for exploring the structural diversity of this class of compounds, paving the way for novel drug discovery efforts.
The< strong>piperidine ring is a common motif in many bioactive molecules due to its ability to mimic secondary amine structures found in natural products and bioactive peptides. Piperidine derivatives are known for their versatility in drug design, offering a balance between lipophilicity and metabolic stability. The introduction of fluorine atoms into the piperidine framework further enhances these properties, making (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride a particularly interesting compound for further exploration.
Current research in this area is focused on leveraging the unique properties of fluorinated piperidines for the development of new therapeutic agents. For instance, studies have shown that compounds containing this scaffold exhibit potential activity against various targets, including enzymes and receptors involved in inflammatory diseases, neurological disorders, and cancer. The< strong>hydrochloride salt form of (3R)-5,5-Difluoro-piperidin-3-ol enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
The synthesis and characterization of< strong>(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride have been subjects of several recent publications. These studies highlight its utility as a building block for more complex molecules and demonstrate its potential as an intermediate in multi-step synthetic routes. The growing body of literature on this compound underscores its significance in modern drug discovery efforts.
The< strong>CAS number 2772046-20-3 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and industrial applications. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this compound in their work.
In conclusion,< strong>(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride represents a fascinating example of how structural modifications can lead to novel pharmacological entities with significant therapeutic potential. Its unique combination of fluorine substitution and stereochemical precision makes it a valuable asset in pharmaceutical research. As our understanding of fluorinated heterocycles continues to evolve, compounds like this are likely to play an increasingly important role in the development of next-generation drugs.
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